Acetoxydimethylvinylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[ethenyl(dimethyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2Si/c1-5-9(3,4)8-6(2)7/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVHXOHGRUQTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186579 | |
| Record name | Acetoxydimethylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3293-09-2 | |
| Record name | Silanol, 1-ethenyl-1,1-dimethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3293-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetoxydimethylvinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003293092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxydimethylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxydimethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ACETOXYDIMETHYLVINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/696QW9KA7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for Acetoxydimethylvinylsilane
Established Synthetic Routes for Acetoxydimethylvinylsilane
The preparation of this compound can be approached through several well-established synthetic pathways. These routes often involve the strategic functionalization of silicon precursors to introduce both the vinyl and acetoxy groups.
Nucleophilic Substitution Reactions in Silicon Chemistry
Nucleophilic substitution at a silicon center is a cornerstone of organosilane synthesis. bits-pilani.ac.inmt.com In this context, the synthesis of this compound can be envisioned through the reaction of a suitable dimethylvinylsilyl halide with an acetate (B1210297) salt. The reaction proceeds via the attack of the acetate nucleophile on the electrophilic silicon atom, displacing the halide leaving group.
A general representation of this SN2-type reaction is as follows:
(CH3)2(CH2=CH)Si-X + CH3COO-M+ → (CH3)2(CH2=CH)Si-OC(O)CH3 + M+X-
Where:
X represents a halogen (e.g., Cl, Br).
M+ represents a counter-ion (e.g., Na+, K+).
The efficiency of this reaction is dependent on several factors, including the nature of the leaving group, the strength of the nucleophile, the solvent, and the reaction temperature. bits-pilani.ac.in The use of a primary alkyl halide is generally preferred to minimize competing elimination reactions. lumenlearning.com
Vinyl Functionalization Strategies in Organosilane Synthesis
The introduction of a vinyl group onto a silicon backbone is a critical step in the synthesis of this compound. Several strategies exist for vinyl functionalization in organosilane chemistry. One common method involves the hydrosilylation of acetylene (B1199291) with a dimethylsilyl species containing a leaving group that can be subsequently displaced by an acetate group.
Another approach is the reaction of a vinyl Grignard reagent (vinylmagnesium bromide) or vinyllithium (B1195746) with a dimethylsilyl precursor already bearing the acetoxy group or a group that can be converted to it. This method relies on the formation of a new silicon-carbon bond. organic-chemistry.org
The silyl-Heck reaction has also emerged as a powerful tool for the direct conversion of alkenes into vinyl silanes. nih.gov While specific application to this compound is not detailed, the general principle of attaching a silyl (B83357) group directly to an alkene could be adapted. nih.gov
Table 1: Comparison of Vinyl Functionalization Strategies
| Method | Description | Advantages | Disadvantages |
| Hydrosilylation | Addition of a Si-H bond across a C-C triple bond. | Atom economical. | Requires a catalyst; may have regioselectivity issues. |
| Grignard/Organolithium Reaction | Reaction of a vinylmetallic reagent with a silyl halide. | Forms strong Si-C bonds. | Requires anhydrous conditions; stoichiometric use of organometallic reagent. |
| Silyl-Heck Reaction | Palladium-catalyzed coupling of an alkene with a silyl donor. | Direct conversion of alkenes. | Catalyst cost and removal can be a concern. nih.gov |
Acetoxylation Processes for Organosilanes
The final key transformation is the introduction of the acetoxy group. This is typically achieved through an acetoxylation reaction. A common method involves the reaction of a chlorodimethylvinylsilane (B155262) with acetic anhydride (B1165640) or an alkali metal acetate.
(CH3)2(CH2=CH)Si-Cl + (CH3CO)2O → (CH3)2(CH2=CH)Si-OC(O)CH3 + CH3COCl
Alternatively, the reaction of a silanol (B1196071) with acetic anhydride can also yield the corresponding acetoxysilane. This reaction is an example of a nucleophilic acyl substitution. libretexts.org
(CH3)2(CH2=CH)Si-OH + (CH3CO)2O → (CH3)2(CH2=CH)Si-OC(O)CH3 + CH3COOH
Catalysis in this compound Synthesis
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of chemical syntheses. topsoe.com Both homogeneous and heterogeneous catalytic systems can be employed in the various steps leading to this compound.
Homogeneous Catalytic Systems
Homogeneous catalysts, which exist in the same phase as the reactants, are often utilized in organometallic chemistry. chembam.com In the context of this compound synthesis, transition metal complexes can catalyze key bond-forming reactions.
For instance, platinum complexes are widely used as catalysts for the hydrosilylation of alkynes, a potential route to introduce the vinyl group. dakenchem.com Rhodium and palladium complexes are also effective for various cross-coupling and functionalization reactions in organosilane chemistry. organic-chemistry.orglkouniv.ac.in The advantage of homogeneous catalysis lies in the high degree of interaction between the catalyst and reactants, often leading to high reaction rates and selectivity. chembam.com However, the separation of the catalyst from the product can be challenging. mdpi.com
Table 2: Examples of Homogeneous Catalysts in Organosilane Synthesis
| Catalyst Type | Reaction | Example |
| Platinum Complexes | Hydrosilylation | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst |
| Rhodium Complexes | Hydrosilylation, Coupling Reactions | Wilkinson's catalyst ((PPh₃)₃RhCl) chembam.com |
| Palladium Complexes | Silyl-Heck Reaction, Cross-Coupling | Pd(PPh₃)₄ |
Heterogeneous Catalytic Systems
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse. chembam.comwikipedia.org In industrial processes, solid catalysts are often preferred for their ease of separation from the reaction mixture. topsoe.com
For the synthesis of this compound, supported metal catalysts could be employed for reactions such as hydrosilylation. For example, platinum or palladium dispersed on a solid support like carbon, alumina, or silica (B1680970) can catalyze the addition of a silane (B1218182) to an alkyne. nih.gov The catalytic cycle in heterogeneous catalysis typically involves the adsorption of reactants onto the catalyst surface, reaction, and subsequent desorption of the product. wikipedia.org
The choice between a homogeneous and heterogeneous catalyst depends on various factors, including the specific reaction, desired product purity, and economic considerations of catalyst recovery and reuse. mdpi.com
Mechanistic Insights into this compound Formation
The formation of this compound from dichlorodimethylvinylsilane and an acetylating agent, such as acetic anhydride or sodium acetate, proceeds through a nucleophilic substitution at the silicon center. The silicon atom in dichlorodimethylvinylsilane is electrophilic due to the polarization of the Si-Cl bonds.
In the reaction with sodium acetate, the acetate anion acts as the nucleophile, attacking the silicon atom and displacing a chloride ion. This is a classic SN2-type reaction at a silicon center. The reaction likely proceeds in a stepwise manner, with the first substitution being faster than the second due to the deactivating effect of the first acetoxy group.
When acetic anhydride is used, the reaction is likely catalyzed by the presence of a small amount of acetic acid or a Lewis acid. The carbonyl oxygen of the acetic anhydride can be protonated or coordinated to a Lewis acid, making the acetyl group a better leaving group. The chlorosilane then attacks the activated acetic anhydride, leading to the formation of the acetoxysilane and acetyl chloride as a by-product. The reaction of the remaining Si-Cl bond would proceed in a similar fashion.
Optimization of Reaction Parameters and Yields
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that can be adjusted include reaction temperature, reaction time, and the molar ratio of reactants.
Several patents provide insight into optimized conditions. For instance, in the reaction of an organochlorosilane with anhydrous acetate, reaction temperatures can range from 0 to 120 °C, with reaction times between 1 and 5 hours. google.com The molar ratio of the organochlorosilane to the acetate radical in the anhydrous acetate is typically in the range of 1:3 to 1:5. google.com
One patented method for preparing methyltriacetoxysilane, a related compound, reports a yield of 90.86% with a purity of 98% when reacting methyltrichlorosilane (B1216827) with anhydrous sodium acetate in toluene (B28343) at 50 °C for 3 hours. google.com
Another patent describes a two-step process where the amount of acetic acid in the first step is sufficient to react with approximately 50 mol% of the bound chlorine in the chlorosilane. google.com The second step, reacting with acetic anhydride, is often carried out at the boiling point of the reaction mixture. google.com
The table below, compiled from patent literature, summarizes various reaction conditions and their resulting yields for the synthesis of acetoxysilanes.
Interactive Data Table: Synthesis of Acetoxysilanes
| Chlorosilane Reactant | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Silane:Acetate) | Yield (%) | Purity (%) | Reference |
| Methyltrichlorosilane | Anhydrous Sodium Acetate | Toluene | 50 | 3 | 1:3.2 | 90.86 | 98 | google.com |
| Vinyltrichlorosilane | Acetic Anhydride (from Acetyl Chloride & Calcium Acetate) | Cyclohexane | 5 (step 1) | 3 (step 1) | - | - | - | google.com |
| Methyltrichlorosilane | Acetic Anhydride (from Acetyl Chloride & Sodium Acetate) | Toluene | 0 (step 1) | 3 (step 1) | - | 95.2 (anhydride yield) | - | google.com |
| Chlorosilane (general) | Acetic Acid / Acetic Anhydride | Acetyl Chloride | Boiling | - | - | - | - | google.com |
Note: The table presents data for related acetoxysilane syntheses due to the limited specific data for this compound.
Comparative Analysis of Synthetic Efficiencies and Selectivities
Different synthetic routes to vinylsilanes, in general, offer varying degrees of efficiency and selectivity. While the reaction of dichlorodimethylvinylsilane with an acetylating agent is the most direct and likely industrial method for this compound, other methods for creating the vinyl-silicon bond are worth considering for a comparative analysis.
Hydrosilylation of Alkynes: This is a very common and atom-economical method for synthesizing vinylsilanes. researchgate.net It involves the addition of a hydrosilane across the triple bond of an alkyne, typically catalyzed by a transition metal complex (e.g., platinum, rhodium). rsc.orgacs.org The regioselectivity (formation of α- or β-vinylsilane) and stereoselectivity (formation of E- or Z-isomer) can often be controlled by the choice of catalyst and reaction conditions. researchgate.net For the synthesis of this compound via this route, one would need to start with acetylene and dimethylacetoxysilane. The efficiency of this route would depend on the availability and cost of the acetoxysilane precursor.
Reaction of Vinyl Grignard Reagents with Chlorosilanes: This is a classic method for forming carbon-silicon bonds. wikipedia.org A vinyl Grignard reagent (CH2=CHMgBr) can react with dichlorodimethylsilane (B41323) to produce vinyl(chloro)dimethylsilane, which can then be reacted with an acetylating agent. This method offers high selectivity for the formation of the vinyl-silicon bond but requires the preparation of the Grignard reagent, which can be sensitive to moisture and air.
Direct Silylation of Vinyl Halides: Newer methods involve the direct palladium-catalyzed silylation of vinyl halides. nih.gov While potentially efficient, these methods often require more complex catalytic systems and may not be as cost-effective for large-scale production compared to the traditional chlorosilane-based routes.
In comparison, the synthesis of this compound from dichlorodimethylvinylsilane and an acetylating agent is a straightforward and high-yielding process. google.com The starting materials are readily available industrial chemicals. The primary challenges lie in managing the corrosive by-products (e.g., HCl) and ensuring high purity of the final product. The efficiency of this route is demonstrated by the high reported yields in the patent literature. google.com
Chemical Reactivity and Mechanistic Investigations of Acetoxydimethylvinylsilane
Reactivity of the Vinyl Moiety in Acetoxydimethylvinylsilane
The vinyl group in this compound serves as a reactive site for a variety of addition and polymerization reactions. Its reactivity is influenced by the presence of the silicon atom and the acetoxy group, which can affect the electron density of the double bond and the stability of reaction intermediates.
Hydrosilylation Reactions and Their Selectivity
Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a prominent reaction of this compound. This reaction is a versatile method for the formation of carbon-silicon bonds and is typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and ruthenium. gelest.comnih.gov The regioselectivity and stereoselectivity of the hydrosilylation of vinylsilanes are influenced by the choice of catalyst, solvent, and the nature of the substituents on both the vinylsilane and the hydrosilane. organic-chemistry.orgorganic-chemistry.orgsigmaaldrich.com
The addition of a hydrosilane to this compound can theoretically result in two regioisomers: the α-adduct, where the silicon atom of the hydrosilane adds to the carbon atom already bonded to the silicon of the vinylsilane, and the β-adduct, where the silicon atom adds to the terminal carbon of the vinyl group. Generally, platinum catalysts like Speier's and Karstedt's catalysts favor the formation of the trans-β-vinylsilanes. sigmaaldrich.commdpi.com Rhodium-based catalysts also predominantly yield the trans-β product. sigmaaldrich.com In contrast, certain ruthenium-based catalysts can provide access to the cis-β-vinylsilanes. sigmaaldrich.com The formation of α-vinylsilanes from terminal alkynes has been achieved with high selectivity using specific ruthenium(II) catalysts. sigmaaldrich.com
The selectivity of the hydrosilylation reaction is a critical aspect, and research has focused on controlling the regiochemistry of the addition. For instance, cobalt complexes with specific ligands have been shown to catalyze the regiodivergent hydrosilylation of alkenes, where the choice of ligand and hydrosilane substrate dictates whether the Markovnikov or anti-Markovnikov product is formed. nih.gov In the context of vinylarenes, ruthenium alkylidene catalysts can be tuned by ligand variation to selectively produce either (E)-vinylsilanes or β-alkylsilanes with high regio- and stereocontrol. organic-chemistry.org
Below is a data table summarizing the general outcomes of hydrosilylation reactions with various catalysts.
| Catalyst Type | Predominant Isomer | Selectivity | Reference |
| Platinum (e.g., Speier's, Karstedt's) | trans-β-vinylsilane | High | sigmaaldrich.commdpi.com |
| Rhodium (e.g., [Rh(cod)₂]BF₄) | trans-β-vinylsilane | High | sigmaaldrich.com |
| Ruthenium (e.g., [Ru(benzene)Cl₂]₂) | cis-β-vinylsilane | High | sigmaaldrich.com |
| Cobalt (with specific ligands) | Markovnikov or anti-Markovnikov | Ligand/Substrate dependent | nih.gov |
Radical Polymerization and Addition Reactions
The vinyl group of this compound can undergo radical polymerization, typically initiated by thermal or photochemical decomposition of a radical initiator. wikipedia.org Common initiators for such polymerizations include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides such as benzoyl peroxide (BPO). sigmaaldrich.comtcichemicals.com The choice of initiator is often dictated by its solubility in the reaction medium and its decomposition temperature. sigmaaldrich.com
The radical polymerization of vinylsilanes can proceed through different pathways. acs.org One pathway is the conventional vinyl polymerization, leading to a polymer with a carbon backbone and pendant silyl (B83357) groups. acs.org Another possibility is a hydrosilylation polymerization mechanism, which can occur if the monomer contains reactive Si-H bonds, though this is not directly applicable to this compound which has an Si-OAc group instead. acs.org However, in the context of vinylsilanes in general, both vinyl polymerization and hydrosilylation polymerization can occur simultaneously. acs.org
The table below lists common radical initiators and their typical decomposition temperatures.
| Initiator | Abbreviation | Decomposition Temperature Range (°C) | Reference |
| 2,2'-Azobis(isobutyronitrile) | AIBN | 60-80 | sigmaaldrich.com |
| Benzoyl peroxide | BPO | 70-90 | sigmaaldrich.com |
| Di-tert-butyl peroxide | DTBP | 110-130 | acs.org |
Olefin Metathesis and Related Transformations
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, and the vinyl group of this compound can participate in these transformations. mdpi.com Cross-metathesis, in particular, allows for the reaction of the vinylsilane with another olefin to produce a new, substituted olefin, with the release of ethene. organic-chemistry.org These reactions are typically catalyzed by well-defined ruthenium carbene complexes, such as Grubbs' catalysts. d-nb.inforesearchgate.net
The efficiency and selectivity of the cross-metathesis of vinylsilanes are dependent on several factors, including the nature of the substituents on the silicon atom and the reaction conditions. d-nb.info For instance, vinylsilanes with alkoxy or siloxy groups on the silicon atom have been shown to undergo efficient cross-metathesis with various olefins, including styrenes and allyl derivatives. d-nb.info The reaction is believed to proceed via a metallacarbene mechanism. d-nb.info The stability and activity of the ruthenium catalyst can be modified by altering the ligands attached to the metal center, which can improve performance in challenging transformations like the formation of sterically hindered double bonds. nih.govnih.gov
The following table provides examples of olefins that can undergo cross-metathesis with vinylsilanes.
| Olefin Partner | Catalyst | Outcome | Reference |
| Styrene | Grubbs' Catalyst | Substituted vinylsilane | d-nb.info |
| 1-Alkenes | Grubbs' Catalyst | Substituted vinylsilane | d-nb.info |
| Allyl derivatives | Grubbs' Catalyst | Substituted vinylsilane | d-nb.info |
Reactivity of the Acetoxy Group in this compound
The acetoxy group (OAc) attached to the silicon atom in this compound is a key functional group that dictates another set of chemical transformations, primarily involving the cleavage of the silicon-oxygen bond.
Hydrolysis and Condensation Reactions of Si-OAc Bonds
The silicon-acetoxy bond is susceptible to hydrolysis, a reaction with water that leads to the formation of a silanol (B1196071) (Si-OH) group and acetic acid. osisilicones.com This hydrolysis can be catalyzed by both acids and bases. unm.edu The resulting silanol is often an intermediate that can undergo subsequent condensation reactions with other silanols or with unreacted acetoxysilanes to form siloxane (Si-O-Si) linkages. unm.edugelest.com This process is fundamental to the formation of silicone polymers and networks from acetoxysilane precursors. osisilicones.com
The rate of hydrolysis of alkoxysilanes, which share mechanistic similarities with acetoxysilanes, is influenced by factors such as the structure of the silane (B1218182), the solvent, and the nature of the catalyst. qnl.qanih.govresearchgate.net For instance, the hydrolysis rate is generally dependent on the pH of the medium, with catalysis observed in both acidic and basic conditions. unm.edu The condensation of the resulting silanols can lead to the formation of oligomeric and polymeric structures. uni-saarland.de
The general scheme for the hydrolysis and condensation of an acetoxysilane is as follows:
Hydrolysis: ≡Si-OAc + H₂O ⇌ ≡Si-OH + HOAc
Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O or ≡Si-OH + AcO-Si≡ ⇌ ≡Si-O-Si≡ + HOAc
Transacetoxylation and Exchange Reactions
The acetoxy group on silicon can be exchanged with other functional groups, such as alkoxy or chloro groups, in what can be termed transacetoxylation or, more broadly, exchange reactions. These reactions provide a pathway to synthesize other functionalized silanes. For example, the reaction of an acetoxysilane with an alcohol can lead to an alkoxysilane and acetic acid. Similarly, exchange reactions between alkoxysilanes and chlorosilanes can be promoted by Lewis acid catalysts to form alkoxychlorosilanes. researchgate.net While specific studies on transacetoxylation of this compound are not detailed in the provided context, the general principles of reactivity for acetoxysilanes suggest that such exchange reactions are feasible. The reaction of organosilanes containing hydrosilane functional groups with organoalkoxysilanes in the presence of a Lewis acid catalyst can lead to the formation of a silicon-oxygen bond. google.com
Catalytic Activation of Acetoxy Functionality
The reactivity of this compound is significantly influenced by the catalytic activation of its acetoxy group. This activation is crucial for initiating subsequent reactions, such as hydrolysis and condensation, which are fundamental to the formation of polysiloxane networks. The activation can be achieved through both acid and base catalysis, with the mechanism and rate of reaction being highly dependent on the catalyst used. unm.eduacs.orggelest.com
Under acidic conditions, the catalysis typically involves the protonation of the carbonyl oxygen of the acetoxy group. This protonation increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water or other nucleophiles. The reaction proceeds via a bimolecular displacement mechanism. unm.edu The rate of this acid-catalyzed hydrolysis is influenced by the electronic effects of the substituents on the silicon atom. For instance, electron-donating groups can stabilize the positively charged transition state, thereby increasing the reaction rate. unm.edu
In contrast, base-catalyzed activation involves the direct nucleophilic attack of a hydroxide (B78521) ion or other basic species on the silicon atom. unm.edu This leads to the formation of a pentacoordinate silicon intermediate, which then expels the acetoxy group as a leaving group. The rate of base-catalyzed hydrolysis is sensitive to the steric hindrance around the silicon atom and the electron-withdrawing nature of the substituents. unm.edunih.gov Acetic acid, a byproduct of the hydrolysis of acetoxysilanes, can also act as a catalyst, leading to an autocatalytic effect, particularly in moisture-curing sealant applications. acs.org
The choice of catalyst not only affects the rate of activation but also influences the structure of the resulting polysiloxane products. Acid-catalyzed condensation tends to produce more linear, weakly branched polymers, while base-catalyzed condensation often results in more highly branched, colloidal-like structures. unm.edu
Table 1: General Factors Influencing Catalytic Activation of Acetoxysilanes
| Factor | Effect on Acid Catalysis | Effect on Base Catalysis |
| pH | Rate increases with decreasing pH | Rate increases with increasing pH |
| Steric Hindrance | Less significant impact | Can significantly decrease the reaction rate |
| Electronic Effects | Electron-donating groups increase the rate | Electron-withdrawing groups increase the rate |
| Solvent Polarity | Can influence the stability of charged intermediates | Can influence the stability of charged intermediates |
| Water Concentration | Higher concentration generally increases the rate | Higher concentration generally increases the rate |
Reaction Mechanisms in Materials Deposition
This compound can serve as a precursor in various materials deposition techniques, such as Atomic Layer Deposition (ALD) and Cyclic Chemical Vapor Deposition (CCVD), for the formation of silicon-containing thin films. The reaction mechanisms in these processes are governed by the surface chemistry of the precursor and the substrate.
Atomic Layer Deposition (ALD) Processes Utilizing this compound as Precursor
In a typical ALD process for depositing silicon dioxide (SiO2), a precursor like this compound would be introduced into the reaction chamber in the first half-cycle. vtt.firsc.orgtue.nl The precursor would chemisorb onto the substrate surface, which is typically terminated with hydroxyl (-OH) groups. The reaction would likely involve the elimination of the acetoxy group upon reaction with a surface hydroxyl group, forming a new Si-O bond with the surface and releasing acetic acid as a byproduct. This reaction is self-limiting due to the finite number of reactive sites on the surface.
Cyclic Chemical Vapor Deposition (CCVD) Mechanisms
Cyclic Chemical Vapor Deposition (CCVD) is similar to ALD in that it involves the sequential introduction of precursors. However, the self-limiting nature of the surface reactions may not be as pronounced as in ALD. When this compound is used as a precursor in a CCVD process, the initial step is its adsorption onto the heated substrate. acs.orggoogle.com Thermal energy then drives the reaction of the acetoxy group with the surface, similar to the ALD mechanism.
The subsequent steps in a CCVD cycle would involve the introduction of a co-reactant to complete the film formation. The mechanism would likely involve the reaction of the remaining organic groups on the silicon atom. The vinyl group, in particular, could potentially undergo polymerization or be incorporated into the film, depending on the process parameters such as temperature and the nature of the co-reactant. This could lead to the formation of silicon carbide or carbon-doped silicon oxide films. nih.gov
Surface Adsorption and Reaction Kinetics in Thin Film Formation
The formation of thin films from precursors like this compound is critically dependent on the kinetics of surface adsorption and subsequent reactions. The initial adsorption of the precursor onto the substrate is a key step. This can be influenced by the substrate temperature, the partial pressure of the precursor, and the chemical nature of the substrate surface. mks.comillinois.edu
Once adsorbed, the precursor undergoes surface reactions. The rate of these reactions is typically temperature-dependent and follows an Arrhenius relationship. The activation energy for these surface reactions will determine the optimal temperature window for the deposition process. At temperatures that are too low, the reaction rate will be slow, leading to low growth rates. Conversely, at excessively high temperatures, the precursor may undergo thermal decomposition in the gas phase or on the surface, leading to non-uniform films and potential contamination. scholaris.caresearchgate.net The kinetics of the surface reactions, including the removal of byproducts like acetic acid, are crucial for achieving high-quality films with good conformality. illinois.edu
Organometallic Transformations Involving this compound
The vinyl group in this compound makes it a versatile substrate for a variety of organometallic transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the use of transition metal catalysts. rsc.orgorganic-chemistry.orgacs.org
One of the most common reactions of vinylsilanes is the Hiyama cross-coupling reaction. In this reaction, the vinylsilane is coupled with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) source. The fluoride activates the silicon-carbon bond, facilitating transmetalation to the palladium center, which then undergoes reductive elimination to form the cross-coupled product. This allows for the stereospecific formation of substituted alkenes. rsc.orgscilit.com
Hydrosilylation is another important organometallic reaction where a silicon-hydride bond is added across the double bond of the vinyl group. This reaction is typically catalyzed by platinum, rhodium, or other transition metal complexes and can be used to synthesize more complex organosilicon compounds. acs.org
Furthermore, the vinyl group can participate in other transition metal-catalyzed reactions such as Heck coupling, Suzuki coupling (after conversion to a vinylboronate), and metathesis reactions. These transformations provide powerful tools for the construction of complex organic molecules with high degrees of stereochemical control. rsc.orgnih.gov
Table 2: Examples of Organometallic Transformations of Vinylsilanes
| Reaction | Catalyst | Reactant | Product |
| Hiyama Coupling | Palladium complex | Organic halide | Substituted alkene |
| Hydrosilylation | Platinum or Rhodium complex | Hydrosilane | Disubstituted silane |
| Heck Coupling | Palladium complex | Alkene | Substituted diene |
| Metathesis | Ruthenium or Molybdenum complex | Alkene | New alkene |
Kinetic and Thermodynamic Aspects of this compound Reactivity
The reactivity of this compound is governed by both kinetic and thermodynamic factors. The primary reactions of the acetoxy group, hydrolysis and condensation, are influenced by several parameters that affect their rates and equilibrium positions. nih.govresearchgate.netsci-hub.se
The kinetics of the hydrolysis of acetoxysilanes are strongly dependent on the reaction conditions, including pH, temperature, and the concentration of water. unm.eduacs.orggelest.com The reaction is generally slow at neutral pH but is significantly accelerated by both acid and base catalysts. The activation energy for the hydrolysis of acetoxysilanes has been reported to be in the range of a few kJ/mol, indicating a relatively low energy barrier, especially under catalyzed conditions. acs.org For instance, in a study on a moisture-reactive acetoxysilane sealant, an activation energy of 3.7 kJ/mol was determined for the curing process, which involves hydrolysis and condensation. acs.org
Table 3: General Kinetic and Thermodynamic Parameters for Acetoxysilane Reactions
| Parameter | Description | Typical Values/Trends |
| Activation Energy (Ea) of Hydrolysis | The minimum energy required for the hydrolysis reaction to occur. | Generally low, especially with catalysis (e.g., 3.7 kJ/mol for a sealant system). acs.org |
| Rate Constant (k) of Hydrolysis | A measure of the reaction rate. | Highly dependent on pH, temperature, and catalyst concentration. |
| Enthalpy of Reaction (ΔH) of Hydrolysis | The heat change associated with the hydrolysis reaction. | Generally exothermic. |
| Gibbs Free Energy (ΔG) of Polymerization | The overall energy change determining the spontaneity of the polymerization. | Generally negative, indicating a spontaneous process. |
Polymerization Science and Advanced Polymeric Materials Incorporating Acetoxydimethylvinylsilane
Acetoxydimethylvinylsilane as a Monomer and Crosslinking Agent
This compound is a bifunctional organosilicon compound that serves as a valuable building block in polymer chemistry. Its structure, featuring both a reactive vinyl group and a hydrolyzable acetoxy group, allows it to participate in multiple polymerization pathways, functioning as both a monomer for polymer chain formation and a crosslinking agent to create network structures. sinosil.com
Role in Silicone Resin Synthesis and Crosslinking
In the synthesis of silicone resins, this compound can be incorporated to introduce vinyl functionality. Silicone resins are highly crosslinked polymers with a three-dimensional network structure, typically prepared through the hydrolytic polycondensation of organosilanes. shinetsusilicone-global.com The acetoxy group of this compound is susceptible to hydrolysis, which forms a silanol (B1196071) group (Si-OH). These silanol groups can then undergo condensation reactions with other silanol groups or alkoxy/acetoxy groups to form stable siloxane bonds (Si-O-Si), which constitute the backbone of the silicone resin. spast.orgsilibasesilicone.com
As a crosslinking agent, particularly in room temperature vulcanizing (RTV) silicone elastomers, acetoxy silanes play a crucial role. osisilicones.compowerchemical.net In these systems, hydroxy-terminated silicone polymers are mixed with an acetoxy silane (B1218182). The acetoxy groups on the silane react with moisture in the air to hydrolyze, releasing acetic acid and forming reactive silanol intermediates. These intermediates then condense with the hydroxyl groups of the silicone polymer, creating a durable and flexible crosslinked elastomer network. osisilicones.comrsc.org The release of acetic acid is responsible for the characteristic vinegar-like odor of curing acetoxy-based silicone sealants. osisilicones.com
The functionality of acetoxy silanes as crosslinkers is highlighted in the following table:
| Crosslinker Type | Curing Mechanism | Byproduct | Key Characteristics |
| Acetoxy Silane | Moisture-initiated condensation | Acetic Acid | Fast curing, strong odor |
| Oximino Silane | Moisture-initiated condensation | Oxime | Good adhesion, can cause yellowing |
| Alkoxy Silane | Moisture-initiated condensation | Alcohol | Neutral cure, slower than acetoxy |
This table provides a comparative overview of common silane crosslinkers.
Incorporation into Organopolysiloxane Architectures
The dual functionality of this compound allows for its precise incorporation into a variety of organopolysiloxane architectures. The acetoxy group enables its integration into the siloxane backbone through condensation polymerization, as described previously. The vinyl group, on the other hand, remains as a pendant functional group along the polymer chain. nih.gov
These pendant vinyl groups are highly valuable as they provide sites for subsequent modification reactions, most notably hydrosilylation. gelest.com In hydrosilylation, a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group in the presence of a platinum catalyst. This reaction is a cornerstone of addition-cure silicone chemistry, allowing for the formation of crosslinks without the generation of byproducts. gelest.com By controlling the distribution and concentration of vinyl groups, derived from monomers like this compound, the crosslink density and, consequently, the mechanical properties of the final elastomer can be tailored. gelest.com
Vinyl-functional polysiloxanes can be synthesized with varying architectures, including linear polymers with pendant vinyl groups, vinyl-terminated polymers, and more complex structures. The incorporation of this compound can be strategically used to introduce vinyl functionality at specific points within the polymer structure.
Preparation of Hyperbranched and Network Siloxane Polymers
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of reactive end groups. rsc.org this compound can be a key monomer in the synthesis of hyperbranched polysiloxanes. Its bifunctionality allows it to act as an AB2-type monomer, where the acetoxy group (A) can react with the hydrolyzed form of other acetoxy groups (B2), leading to a dendritic growth pattern.
The synthesis of hyperbranched polysiloxanes can be achieved through various methods, including controlled hydrolysis and condensation of functional silanes. nih.gov In a one-pot, two-step process, a hyperbranched core can be synthesized from a suitable precursor, followed by the grafting of functional silanes, such as those bearing vinyl groups, onto the periphery. nih.gov This approach allows for the creation of tailored molecular building blocks with a high density of functional groups on their exterior. nih.gov
The vinyl groups introduced by this compound into these hyperbranched structures or linear polysiloxanes can then be utilized to form extensive network polymers. Through mechanisms like peroxide-induced free-radical coupling or platinum-catalyzed hydrosilylation, the vinyl groups can react with other polymer chains, leading to the formation of a crosslinked network. gelest.com This is fundamental to the curing of high-consistency silicone rubber (HCR) and liquid silicone rubber (LSR). gelest.com
Polymerization Mechanisms Induced by this compound
The two distinct reactive moieties of this compound, the acetoxy and vinyl groups, enable its participation in two different primary polymerization mechanisms: condensation polymerization and vinyl polymerization.
Condensation Polymerization via Acetoxy Groups
Condensation polymerization is a process in which monomers react to form larger structural units while releasing smaller molecules such as water or, in this case, acetic acid. libretexts.orgyoutube.com The acetoxy group of this compound is a hydrolyzable group, meaning it readily reacts with water. spast.org This reaction is the first step in the condensation polymerization of acetoxysilanes.
The process can be summarized in two main steps:
Hydrolysis: The acetoxy group reacts with water to form a silanol group (Si-OH) and releases a molecule of acetic acid. spast.orgyoutube.com
CH₂=CH-Si(CH₃)₂(OCOCH₃) + H₂O → CH₂=CH-Si(CH₃)₂(OH) + CH₃COOH
Condensation: The newly formed silanol group is highly reactive and can condense with another silanol group to form a siloxane bond (Si-O-Si) and a molecule of water. Alternatively, it can react with an unhydrolyzed acetoxy group to form a siloxane bond and a molecule of acetic acid. silibasesilicone.com
2 CH₂=CH-Si(CH₃)₂(OH) → CH₂=CH-(CH₃)₂Si-O-Si(CH₃)₂-CH=CH₂ + H₂O
This hydrolysis and condensation process can continue, leading to the formation of linear, branched, or crosslinked polysiloxane structures, depending on the functionality of the monomers involved and the reaction conditions. spast.orgsilibasesilicone.com The rate of these reactions is influenced by factors such as pH, catalyst, and the nature of the substituents on the silicon atom. spast.org
Vinyl Polymerization for Backbone Formation
The vinyl group (-CH=CH₂) of this compound allows it to undergo vinyl polymerization, a type of addition polymerization where monomer units add to one another in such a way that the polymer contains all the atoms of the monomer unit. youtube.com This mechanism is crucial for forming polymers with a carbon-carbon backbone.
Vinyl polymerization typically proceeds via a free-radical mechanism, which involves three main stages: youtube.commdpi.com
Initiation: A free-radical initiator (e.g., an organic peroxide) is thermally or photochemically decomposed to generate free radicals. These radicals then attack the double bond of the vinyl group of this compound, creating a new radical center on the monomer. youtube.com
Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain. youtube.com
Termination: The growth of the polymer chain is stopped when two growing radical chains react with each other through combination or disproportionation. youtube.com
The resulting polymer would have a poly(ethylene)-like backbone with pendant -Si(CH₃)₂(OCOCH₃) groups. The reactivity of vinylsilanes in free-radical polymerization can be influenced by the substituents on the silicon atom. rsc.org While less common for forming the primary backbone of silicones, this polymerization route is significant for creating hybrid organic-inorganic polymers where the properties of both the carbon-carbon backbone and the pendant silane groups can be utilized. acs.org Furthermore, the vinyl groups on a pre-formed polysiloxane can be polymerized to create graft copolymers or crosslinked networks. gelest.com
The following table summarizes the research findings on polymerization involving vinylsilanes:
| Polymerization Type | Catalyst/Initiator | Resulting Structure | Key Findings |
| Radical Polymerization | Radical Initiator | [-CH₂CH(SiH₃)-]ₓ[-CH₂CH₂SiH₂-]ᵧ | Formation of liquid oligomers. acs.org |
| Anionic Polymerization | Anionic Catalyst | [-CH(CH₃)SiH₂-] | Formation of liquid oligomers. acs.org |
| Coordinated Anionic Polymerization | Ziegler-Natta Catalyst | [-CH₂CH(SiH₃)-] | Formation of a slightly soluble solid polymer. acs.org |
| Emulsion Copolymerization (with Vinyl Acetate) | Hydrophilic Initiators | Copolymer with Vinyl Acetate (B1210297) | High concentrations of vinyltrimethoxysilane (B1682223) can inhibit polymerization. rsc.org |
This table presents findings from studies on the polymerization of vinylsilane and related compounds, illustrating the versatility of the vinyl group in forming different polymer structures.
Radical and Coordination Polymerization Pathways
The polymerization of this compound can be achieved through various mechanisms, with radical and coordination polymerization being two of the most significant pathways. The choice of polymerization technique profoundly influences the structure, properties, and potential applications of the resulting polymer.
Radical Polymerization:
Radical polymerization of vinyl monomers is a widely used and versatile technique. In the case of this compound, the reaction is initiated by a free radical species, which attacks the double bond of the vinyl group, leading to the formation of a propagating radical. This radical then adds to subsequent monomer units in a chain-growth fashion.
The presence of the silicon atom and the electron-withdrawing acetoxy group can influence the reactivity of the vinyl group. The kinetics of the polymerization, including the rates of initiation, propagation, and termination, are affected by factors such as initiator concentration, temperature, and solvent polarity. For instance, in the radical polymerization of a similar monomer, vinyl acetate, the choice of solvent has been shown to significantly impact the molecular weight of the resulting polymer due to chain transfer reactions. researchgate.net A similar effect can be anticipated in the polymerization of this compound.
Coordination Polymerization:
Coordination polymerization, particularly using Ziegler-Natta catalysts, offers a pathway to produce polymers with controlled stereochemistry and linearity. uomustansiriyah.edu.iq This method involves the use of a transition metal catalyst, typically from Group IV, in conjunction with an organoaluminum cocatalyst. The polymerization proceeds via the insertion of the monomer into the transition metal-carbon bond of the active catalyst site.
However, the presence of the polar acetoxy group in this compound presents a challenge for traditional Ziegler-Natta catalysts. The Lewis basicity of the carbonyl oxygen in the acetoxy group can lead to coordination with the Lewis acidic metal center of the catalyst, potentially deactivating it. ias.ac.in This phenomenon, known as catalyst poisoning, is a common issue in the coordination polymerization of functionalized monomers. To overcome this, catalyst systems with reduced Lewis acidity or the use of protective groups may be necessary to achieve successful polymerization. ias.ac.in The development of late transition metal catalysts has shown more tolerance to polar functional groups, opening up possibilities for the coordination polymerization of monomers like this compound.
Control over Polymer Architecture and Molecular Weight
The ability to control the architecture and molecular weight of polymers is crucial for tailoring their macroscopic properties. The incorporation of this compound into polymer chains provides several avenues for achieving such control.
Modern controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over molecular weight and allow for the synthesis of complex architectures like block copolymers. nsf.gov While specific studies on the RAFT polymerization of this compound are not abundant, the principles of this technique are applicable. By employing a suitable chain transfer agent, it is possible to synthesize well-defined polymers of this compound with narrow molecular weight distributions. nsf.gov This control enables the creation of block copolymers where a poly(this compound) segment is combined with other polymer blocks, leading to materials with unique phase behavior and properties.
The following table illustrates the potential for molecular weight control in a hypothetical RAFT polymerization of this compound, based on typical results for other vinyl monomers.
| [Monomer]:[CTA]:[Initiator] | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Đ (Mw/Mn) |
| 100:1:0.2 | 85 | 12,200 | 11,800 | 1.15 |
| 200:1:0.2 | 82 | 23,600 | 22,500 | 1.18 |
| 500:1:0.2 | 75 | 54,100 | 51,900 | 1.25 |
This is a representative data table based on general principles of RAFT polymerization and is for illustrative purposes.
Furthermore, the reactive nature of the Si-acetoxy bond can be utilized in post-polymerization modification to create more complex architectures. For example, the acetoxy group can be hydrolyzed to a silanol group, which can then undergo condensation reactions to form crosslinks or be used as a site for grafting other polymer chains.
Influence of this compound on Polymer Network Density and Morphology
This compound can act as a versatile crosslinking agent, significantly influencing the network density and morphology of polymeric materials. This is particularly relevant in the curing of silicone elastomers and other crosslinked systems.
When incorporated into a polymer backbone, the vinyl groups of the this compound units can participate in crosslinking reactions, such as hydrosilylation with Si-H functional polymers or peroxide-induced radical coupling. The concentration of this compound in the polymer will directly correlate with the resulting crosslink density. A higher concentration of the vinylsilane monomer will lead to a more densely crosslinked network, resulting in a material with a higher modulus, increased hardness, and reduced swelling in solvents.
The crosslink density of a polymer network can be experimentally determined using techniques such as equilibrium swelling studies, mechanical testing, and calorimetry. doaj.org The Flory-Rehner equation is commonly used to calculate the crosslink density from swelling data.
The table below shows a hypothetical relationship between the weight percentage of this compound in a polysiloxane network and its crosslink density, as might be determined by swelling experiments.
| Wt% of this compound | Swelling Ratio (q) | Crosslink Density (mol/cm³) |
| 1 | 5.2 | 1.5 x 10⁻⁴ |
| 2 | 4.1 | 2.8 x 10⁻⁴ |
| 5 | 2.8 | 6.5 x 10⁻⁴ |
| 10 | 1.9 | 1.2 x 10⁻³ |
This is a representative data table based on the expected inverse relationship between crosslinker concentration and swelling ratio.
The morphology of the resulting polymer network is also influenced by the distribution of the crosslinking sites. A random distribution of this compound units will lead to a homogeneous network, while a more controlled placement, for instance in block copolymers, could result in microphase-separated morphologies with distinct crosslinked and uncrosslinked domains.
Development of Smart and Responsive Polymeric Systems
A particularly exciting application of polymers containing this compound lies in the development of smart and responsive materials. The key to this functionality is the hydrolytically sensitive acetoxy group attached to the silicon atom.
Under specific conditions, such as in the presence of moisture and an acid or base catalyst, the acetoxy group can be hydrolyzed to a silanol (Si-OH) group. This transformation can dramatically alter the properties of the polymer. For example, a hydrophobic polymer containing this compound units can be rendered more hydrophilic upon hydrolysis.
This chemical change can be harnessed to create pH-responsive systems. In an acidic or basic environment, the rate of hydrolysis will be accelerated, leading to a change in the polymer's solubility, swelling behavior, or surface properties. For instance, a hydrogel crosslinked with this compound could exhibit a pH-dependent swelling profile due to the conversion of the relatively non-polar acetoxy groups to polar silanol groups.
The following table illustrates a hypothetical change in the swelling behavior of a hydrogel containing this compound units upon exposure to different pH conditions over time, leading to hydrolysis.
| pH | Time (hours) | Swelling Ratio (%) |
| 7.0 | 0 | 150 |
| 7.0 | 24 | 155 |
| 4.0 | 24 | 250 |
| 10.0 | 24 | 280 |
This is a representative data table illustrating the concept of pH-responsive swelling due to hydrolysis.
This responsive behavior opens up possibilities for applications in areas such as controlled drug delivery, sensors, and self-healing materials. For example, a drug could be encapsulated within a polymer matrix containing this compound, and its release could be triggered by a change in pH that induces hydrolysis and subsequent swelling or degradation of the matrix.
Applications of Acetoxydimethylvinylvinylsilane in Advanced Materials Science
Functional Coatings and Thin Films
The dual functionality of acetoxydimethylvinylsilane makes it a candidate for the fabrication of specialized coatings and thin films with tailored properties.
Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD) are advanced techniques for depositing highly conformal and uniform thin films with atomic-level precision. The selection of a suitable precursor is critical for the success of these processes. Organosilane compounds are frequently employed as silicon precursors for the deposition of silicon oxide (SiO₂) films. google.com
This compound has been identified as a potential precursor for the formation of silicon oxide films in high-temperature ALD processes. google.com In a typical ALD cycle for depositing SiO₂, the substrate is sequentially exposed to the silicon precursor and an oxygen source, such as ozone or oxygen plasma. google.com The self-limiting nature of the surface reactions in ALD allows for precise thickness control and excellent conformality over complex topographies. tno.nl
The general steps for a thermal or plasma-enhanced ALD process using a silicon precursor like this compound are outlined below:
Precursor Pulse: The this compound vapor is introduced into the reactor chamber and chemisorbs onto the substrate surface.
Purge: Excess precursor and byproducts are removed from the chamber by an inert gas purge.
Oxidant Pulse: An oxygen source (e.g., O₃, O₂ plasma) is introduced, reacting with the adsorbed precursor to form a monolayer of silicon oxide.
Purge: Gaseous byproducts from the reaction are purged from the chamber.
These steps are repeated in a cyclic manner to achieve the desired film thickness. The vinyl and methyl groups in the precursor molecule can influence the film's properties, potentially incorporating carbon-based functionalities or affecting the deposition chemistry.
| Parameter | Typical Range for ALD/PEALD of SiO₂ | Potential Influence of this compound |
| Deposition Temperature | 100 - 400 °C | The thermal stability of the acetoxy and vinyl groups will determine the suitable temperature window. |
| Precursor Pulse Time | 0.1 - 5 seconds | Dependent on the reactivity and vapor pressure of the compound. |
| Oxidant | O₃, O₂ plasma, H₂O | The reactivity of the vinyl and acetoxy groups may favor specific oxidants for complete ligand removal. |
| Purge Time | 1 - 10 seconds | Sufficient time is needed to remove unreacted precursor and byproducts. |
The surface properties of a material, such as adhesion and wettability, are critical for its performance in many applications. Organosilanes are widely used to modify surfaces to improve these characteristics. nih.govpageplace.de The acetoxy group of this compound can hydrolyze in the presence of moisture to form silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of various substrates (e.g., glass, metal oxides, and other hydroxylated surfaces), forming a covalent bond and grafting the silane (B1218182) to the surface. nih.gov
The vinyl group of the now surface-bound silane can then participate in further reactions. For instance, it can be used to covalently bond to a polymer matrix, thereby acting as an adhesion promoter between an inorganic substrate and an organic coating or adhesive. pageplace.de This dual reactivity is the basis for the function of many silane coupling agents.
Furthermore, the modification of a surface with organosilanes can significantly alter its wettability. nih.govmdpi.com The dimethylvinylsilyl groups introduced by this compound can render a hydrophilic surface more hydrophobic, depending on the density and orientation of the grafted molecules. This can be useful for creating water-repellent coatings or controlling the flow of fluids in microfluidic devices. nih.gov
| Surface Property | Effect of this compound Modification | Governing Functional Group |
| Adhesion | Enhanced bonding between inorganic substrates and organic polymers. | Acetoxy (for surface bonding) and Vinyl (for polymer interaction). |
| Wettability | Can increase the hydrophobicity of a surface. | Dimethylvinylsilyl group. |
In the semiconductor industry, thin films of silicon dioxide are extensively used as dielectric layers in transistors and capacitors due to their excellent insulating properties. mks.com The continuous miniaturization of electronic components necessitates the use of advanced deposition techniques like ALD and PEALD to create high-quality, ultra-thin dielectric films. tno.nl
This compound is listed among the potential silicon precursors for the fabrication of such films. google.com The properties of the resulting dielectric layer are highly dependent on the precursor chemistry and the deposition process parameters. The presence of the vinyl group in this compound could potentially be leveraged to modify the dielectric properties of the resulting film, for instance, by influencing the film density or by introducing carbon-containing moieties that could lower the dielectric constant (k-value). mdpi.com
The fabrication of semiconductor components often involves complex, multi-step processes where precise control over material properties is crucial. arkema.comnih.gov The ability to tune the properties of dielectric films by selecting appropriate precursors is a key area of research and development. mks.com
| Application | Role of this compound | Key Desired Properties of the Resulting Film |
| Gate Dielectric in Transistors | Potential silicon precursor for SiO₂ deposition. | High dielectric strength, low leakage current, uniform thickness. |
| Insulating Layer in Capacitors | Precursor for the dielectric material. | High capacitance density, low dielectric loss. |
| Interlayer Dielectric | Potential precursor for low-k dielectric films. | Low dielectric constant, good thermal stability, and mechanical properties. |
Silicone-Based Adhesives, Sealants, and Elastomers
The unique properties of silicones, such as their thermal stability, flexibility, and durability, make them ideal for use in a wide range of high-performance adhesives, sealants, and elastomers.
Acetoxysilanes are commonly used as crosslinking agents in room-temperature-vulcanizing (RTV) silicone sealants. sisib.comspecialchem.com These one-component systems consist of hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) polymers, a silane crosslinker like this compound, and a catalyst. sinosil.com
The curing process is initiated by atmospheric moisture. The acetoxy groups of the silane hydrolyze to form silanol groups and release acetic acid, which is responsible for the characteristic vinegar-like odor of these sealants. The silanol groups are highly reactive and condense with the hydroxyl end-groups of the PDMS polymers and with each other to form a stable, three-dimensional crosslinked network. specialchem.comevonik.com
The simplified reaction mechanism is as follows:
Hydrolysis: R-Si(OCOCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃COOH
Condensation: R-Si(OH)₃ + HO-[Si(CH₃)₂O]n-H → R-Si(OH)₂-O-[Si(CH₃)₂O]n-H + H₂O
The vinyl group on the this compound can also participate in the crosslinking reaction, particularly in formulations that undergo a dual-curing process, potentially involving a subsequent radical or platinum-catalyzed curing step. This can lead to a higher crosslink density and modified mechanical properties of the final elastomer.
| Component | Function in Silicone Sealant |
| Hydroxyl-terminated PDMS | Main polymer backbone. |
| This compound | Crosslinking agent. |
| Atmospheric Moisture | Initiator for the curing reaction. |
| Catalyst (e.g., tin compounds) | Accelerates the curing process. |
Silane coupling agents play a crucial role in improving the adhesion between inorganic fillers (e.g., silica (B1680970), glass fibers) and a polymer matrix in composite materials. researchgate.netsemanticscholar.orgnih.gov The general structure of a silane coupling agent allows it to form a chemical bridge at the interface between these two dissimilar materials. researchgate.net
The vinyl group, being reactive towards organic polymers, could then form covalent bonds with the polymer matrix during the curing or polymerization process. researchgate.net This would create a strong interfacial bond, leading to improved stress transfer from the matrix to the reinforcement and, consequently, enhanced mechanical properties of the composite material. researchgate.net Vinylsilanes are known to be effective coupling agents in peroxide-cured or radiation-cured polymer composites. semanticscholar.org
| Composite Component | Interaction with this compound | Resulting Improvement |
| Inorganic Filler (e.g., Silica) | Covalent bonding via the hydrolyzed acetoxy group. | Improved dispersion and bonding of the filler. |
| Polymer Matrix (e.g., Polyester, Polyethylene) | Covalent bonding via the vinyl group. | Enhanced stress transfer and interfacial adhesion. |
| Overall Composite | Formation of a chemical bridge at the interface. | Improved mechanical properties (e.g., strength, modulus). |
Novel Composites and Hybrid Materials
This compound serves as a critical bifunctional molecule in the creation of advanced composite and hybrid materials. Its unique structure, featuring a hydrolyzable acetoxy group and a reactive vinyl group, allows it to act as a molecular bridge between inorganic and organic components, leading to materials with enhanced properties.
Organic-Inorganic Hybrid Material Synthesis
Organic-inorganic hybrid materials are a class of materials that combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability) at a nanometer or molecular level. mdpi.com this compound is instrumental in the synthesis of these materials by facilitating strong covalent bonding at the interface between the two dissimilar phases. researchgate.netkpi.ua
The synthesis mechanism involves two primary reactions:
Hydrolysis and Condensation: The acetoxy group on the silicon atom is hydrolyzable. In the presence of water, it undergoes hydrolysis to form a reactive silanol group (Si-OH). tcichemicals.com This silanol group can then condense with hydroxyl groups present on the surface of inorganic substrates like silica, glass, or metal oxides, forming stable siloxane bonds (Si-O-Inorganic). researchgate.netresearchgate.net This process effectively grafts the silane molecule onto the inorganic surface.
Organic Co-polymerization: The vinyl group of the silane is available for reaction with an organic polymer matrix. tcichemicals.com This group can participate in free-radical polymerization or other addition reactions, allowing it to become covalently bonded within the polymer chain.
Through this dual functionality, this compound creates a durable link that transfers stress and interacts chemically between the inorganic filler and the organic matrix, which is fundamental to the integrity and performance of the hybrid material. csic.esresearchgate.net The sol-gel process is a common method used to synthesize these hybrids, where the silane precursor is mixed with a metal alkoxide (like tetraethyl orthosilicate) and an organic monomer before polymerization. mdpi.com
Nanocomposite Development Utilizing Silane Coupling Effects
In nanocomposite development, silane coupling agents like this compound are essential for overcoming the natural incompatibility between inorganic nanofillers (e.g., silica, nanoclays) and organic polymer matrices. nih.gov The surface of many nanoparticles is hydrophilic, while most polymers are hydrophobic, leading to poor dispersion and weak interfacial adhesion. nih.gov
This compound modifies the surface of these nanoparticles. The acetoxy group reacts with the nanoparticle surface, while the vinyl group extends outward, making the surface organophilic and reactive with the surrounding polymer matrix. researchgate.net This "coupling effect" has several significant benefits:
Improved Dispersion: By reducing the surface free energy of the nanoparticles, the silane treatment minimizes their tendency to agglomerate, allowing for a more uniform dispersion within the polymer. nih.gov
Enhanced Interfacial Adhesion: The covalent bonds formed between the filler, silane, and polymer matrix create a strong interface. researchgate.netnih.gov This strong connection is crucial for effective stress transfer from the polymer to the reinforcing filler, which directly enhances the mechanical properties of the nanocomposite.
Increased Durability: The stable siloxane bonds at the interface improve the material's resistance to environmental factors like moisture, which can otherwise degrade performance. researchgate.net
The impact of using a silane coupling agent on the mechanical properties of a nanocomposite is significant. Research on polyimide/silica (PI/SiO2) films demonstrates that the addition of a silane coupling agent leads to notable improvements in key mechanical characteristics.
| Property | Without Silane Coupling Agent | With Optimal Silane Dosage (3%) | Change |
|---|---|---|---|
| Tensile Strength | Poor | Significantly Increased | ▲ |
| Elastic Modulus | Lower | Increased | ▲ |
| Elongation at Break | Lower | Increased | ▲ |
This table is based on research findings which show that the cross-linking effect of the silane coupling agent is beneficial to the increase of tensile strength and other mechanical properties. nih.gov
Specialty Chemical Manufacturing and Performance Enhancement
This compound is itself a specialty chemical, manufactured for specific, high-performance applications rather than for bulk use. vandemark.comvandemark.com Its primary role in this sector is as a performance-enhancing additive or intermediate in the formulation of other specialty products, such as adhesives, sealants, coatings, and elastomers. vandemark.comdixiechemical.com
In these applications, the compound's bifunctionality is again key. It can be used as:
A Crosslinking Agent: The vinyl group can react to form crosslinks within a polymer system, particularly in moisture-cured or radiation-cured formulations. This increases the material's hardness, durability, and chemical resistance.
An Adhesion Promoter: When added to sealant or adhesive formulations, this compound improves bonding to inorganic substrates like glass, metal, and ceramics. tcichemicals.com The silane migrates to the interface, where the acetoxy end hydrolyzes and bonds with the substrate, while the vinyl end polymerizes with the bulk adhesive, creating a strong, moisture-resistant bond.
A Surface Modifier: In coatings, it can be used to improve pigment dispersion and adhesion of the coating to the substrate, enhancing both the aesthetic and functional properties of the finish.
| Specialty Product | Function of this compound | Resulting Performance Enhancement |
|---|---|---|
| High-Performance Adhesives | Adhesion Promoter | Improved bond strength to inorganic substrates (glass, metal). tcichemicals.com |
| Industrial Sealants | Crosslinking Agent, Adhesion Promoter | Increased durability, weather resistance, and substrate adhesion. |
| Protective Coatings | Surface Modifier, Coupling Agent | Enhanced pigment dispersion and substrate adhesion. google.com |
| Thermoset Resins | Crosslinking Agent | Improved mechanical strength and thermal stability. dixiechemical.com |
Emerging Applications in Advanced Manufacturing Technologies
Advanced Manufacturing Technologies (AMTs) represent a shift towards more efficient, flexible, and innovative production methods, including additive manufacturing (3D printing) and automated robotic assembly. usp.org These technologies often rely on the development of novel materials with highly specific properties. This compound has potential applications in this evolving landscape.
Potential emerging roles for this compound in AMT include:
Functionalization of Fillers for Additive Manufacturing: In 3D printing, composite filaments containing reinforcing fillers (e.g., glass fibers, carbon nanotubes) are used to create high-strength parts. Treating these fillers with this compound could significantly improve the interfacial adhesion between the filler and the thermoplastic filament (e.g., PLA, ABS), leading to printed objects with superior mechanical properties compared to those made with untreated fillers.
Development of Advanced Inks and Binders: The compound could be incorporated into specialized inks for inkjet or aerosol jet printing of electronic components or sensors. Its ability to promote adhesion to silicon wafers or flexible substrates would be highly valuable.
Formulation of Robotic-Applied Sealants and Adhesives: As manufacturing becomes more automated, the need for high-performance adhesives and sealants that cure reliably and quickly increases. This compound can be a component in moisture-cured systems that are ideal for robotic application, ensuring consistent and durable bonding in automotive or aerospace assembly lines.
The adoption of AMTs is driven by the need to improve manufacturing efficiency, reduce costs, and enhance supply chain resilience. usp.org The use of specialty chemicals like this compound to create advanced materials is a key enabler of this technological advancement. fda.govfda.gov
Theoretical and Computational Chemistry of Acetoxydimethylvinylsilane
Electronic Structure and Bonding Analysis
A thorough understanding of a molecule's electronic structure is fundamental to predicting its chemical behavior. However, specific computational studies on Acetoxydimethylvinylsilane are not found in the reviewed literature.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. youtube.comnasa.gov Such calculations can determine optimized molecular geometry, electronic energies, and the distribution of electron density. For this compound, DFT studies would provide valuable data on bond lengths, bond angles, and partial atomic charges, offering insights into the molecule's stability and polarity. A search for DFT studies specifically targeting this compound did not yield any relevant publications.
Molecular Orbital and Molecular Electron Density Theory (MEDT) Investigations
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are crucial for understanding chemical bonding and reactivity. uoanbar.edu.iqvedantu.comlumenlearning.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the sites of electrophilic and nucleophilic attack. Furthermore, Molecular Electron Density Theory (MEDT) provides a modern framework for analyzing chemical reactivity based on changes in electron density. nih.gov No specific MO diagrams, HOMO-LUMO analyses, or MEDT studies for this compound could be located in the scientific literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates. rsc.orgescholarship.org
Transition State Characterization and Energy Landscapes
To understand how this compound participates in chemical reactions, it would be necessary to computationally model the potential energy surfaces for its reactions. This involves locating and characterizing the transition state structures—the high-energy points between reactants and products. mdpi.com The energy differences between reactants, transition states, and products define the reaction's energy landscape and its kinetic feasibility. No such mechanistic studies or energy landscapes have been published for reactions involving this compound.
Solvent Effects and Catalytic Influence on Reaction Pathways
The surrounding environment, such as the solvent or the presence of a catalyst, can dramatically alter reaction pathways and outcomes. Computational models can simulate these effects, for instance, by using implicit solvent models or by explicitly including solvent or catalyst molecules in the calculation. maxapress.com This allows for a more realistic prediction of reaction behavior. Research detailing the computational modeling of solvent or catalytic effects on this compound's reactivity is currently absent from the literature.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. youtube.comyoutube.comrsc.org For this compound, MD simulations could provide insights into its behavior in the liquid state, its interactions with other molecules (including solvents or other reactants), and its conformational flexibility. nih.govmdpi.com This information is vital for understanding its bulk properties and how it interacts on a molecular level. A search for MD simulation studies involving this compound did not return any specific findings.
Advanced Characterization Techniques for Acetoxydimethylvinylsilane and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of Acetoxydimethylvinylsilane. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal the nature of their chemical bonds and the arrangement of their atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Analysis in both solution and solid-state provides a complete picture of the molecule's atomic framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, three distinct sets of signals are expected. The vinyl group protons typically appear as a complex multiplet system between 5.7 and 6.2 ppm. The six protons of the two equivalent methyl groups attached to the silicon atom are expected to produce a sharp singlet at approximately 0.2 ppm. The three protons of the acetyl group should also appear as a singlet, further downfield around 2.0 ppm, due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the acetate (B1210297) group is the most deshielded, with a characteristic chemical shift in the range of 170-171 ppm. The two carbons of the vinyl group are expected in the olefinic region, typically between 130 and 140 ppm. The methyl carbon of the acetyl group appears around 21 ppm, while the two equivalent methyl carbons bonded to the silicon atom are highly shielded, appearing near 0 ppm.
²⁹Si NMR: As the central atom in the molecule, the silicon nucleus provides valuable structural information via ²⁹Si NMR spectroscopy. This technique is highly sensitive to the electronic environment around the silicon atom. For this compound, which has a structure that can be generalized as R₃Si(OR'), the silicon atom is expected to resonate in a specific region of the spectrum. Based on data from similar organosilicon compounds, the chemical shift for the silicon atom in this compound is anticipated to be in the range of -5 to -20 ppm relative to the standard tetramethylsilane (TMS).
| Nucleus | Assignment | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | -Si-CH=CH₂ | 5.7 – 6.2 (m) |
| -O-C(=O)-CH₃ | ~2.0 (s) | |
| -Si-(CH₃)₂ | ~0.2 (s) | |
| ¹³C | -O-C(=O)-CH₃ | 170 – 171 |
| -Si-CH=CH₂ | 130 – 140 | |
| -O-C(=O)-CH₃ | ~21 | |
| -Si-(CH₃)₂ | ~0 | |
| ²⁹Si | (CH₃)₂Si(vinyl)(OAc) | -5 to -20 |
Vibrational spectroscopy, including both FTIR and Raman techniques, is used to identify the functional groups present in Acetoxydimethylvinylvinylsilane by probing their characteristic vibrational frequencies. These two methods are complementary; FTIR is sensitive to polar bonds with strong dipole moment changes, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds.
FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which is expected to appear around 1730–1760 cm⁻¹. Other key absorptions include the C=C stretching vibration of the vinyl group at approximately 1645 cm⁻¹, and the Si-O-C stretching vibrations, which typically appear in the 1100–1000 cm⁻¹ region. The Si-CH₃ bonds are identifiable by their characteristic rocking and symmetric deformation bands around 800 cm⁻¹ and 1260 cm⁻¹, respectively.
Raman Spectroscopy: In the Raman spectrum, the C=C stretching vibration of the vinyl group is expected to be a strong and sharp band, providing clear evidence of this functional group. The Si-C symmetric stretching vibration also gives rise to a distinct Raman signal. These observations complement the FTIR data, where these bands may be weaker.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR/Raman) |
|---|---|---|---|
| C-H stretch (vinyl) | =C-H | 3050 – 3020 | Medium / Medium |
| C-H stretch (methyl) | -CH₃ | 2960 – 2870 | Medium-Strong / Medium-Strong |
| C=O stretch | Ester | 1760 – 1730 | Very Strong / Weak |
| C=C stretch | Vinyl | ~1645 | Medium / Strong |
| Si-CH₃ deformation | -Si(CH₃)₂ | ~1260 | Strong / Medium |
| Si-O-C stretch | Siloxy | 1100 – 1000 | Strong / Weak |
| Si-CH₃ rock | -Si(CH₃)₂ | ~800 | Strong / Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. This compound does not possess an extended conjugated system, so its primary absorption is expected in the far-UV region. The π → π* transition of the vinyl group and the n → π* transition of the carbonyl group are the most likely electronic excitations. These transitions typically occur at wavelengths below 220 nm, which is outside the standard analytical range of many spectrophotometers. Therefore, while UV-Vis spectroscopy can be used for quantitative analysis by monitoring absorbance at a fixed wavelength, it is less commonly employed for the qualitative structural elucidation of this particular compound.
Mass Spectrometric Approaches for Molecular Characterization
Mass spectrometry (MS) is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique elemental formula. For this compound (C₆H₁₂O₂Si), the theoretical monoisotopic mass can be precisely calculated and compared against the experimental value to confirm its identity and purity.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₂O₂Si |
| Theoretical Monoisotopic Mass | 144.06065 Da |
| Expected [M+H]⁺ Ion | 145.06843 Da |
Tandem Mass Spectrometry (MS/MS) is a technique used to probe the structure of ions by inducing fragmentation and analyzing the resulting product ions. researchgate.net A precursor ion, typically the molecular ion of this compound, is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable insights into the molecule's structure.
A plausible fragmentation pathway for this compound would involve the following steps:
Cleavage of the Si-O bond, which is a common fragmentation route for silyl (B83357) esters. This would lead to the formation of a highly stable acetyl cation ([CH₃CO]⁺) at m/z 43. This fragment is often the base peak in the spectrum.
Loss of a methyl radical (•CH₃) from the silicon atom via alpha-cleavage, resulting in an ion at [M-15]⁺.
Loss of the entire acetoxy group ([M-59]⁺) to yield the dimethylvinylsilyl cation.
Loss of the vinyl group ([M-27]⁺) is another possible fragmentation pathway.
Analysis of these fragments allows for the reconstruction of the original molecular structure and confirms the connectivity of the vinyl, dimethylsilyl, and acetate moieties.
Specialized Ionization Techniques (e.g., NALDI-MS, ESI-FT-ICR-MS/MS)rsc.org
Advanced mass spectrometry techniques offer unparalleled insight into the molecular composition and structure of this compound. These methods are particularly valuable for the analysis of complex mixtures and for the precise determination of elemental compositions.
Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance-Tandem Mass Spectrometry (ESI-FT-ICR-MS/MS) provides ultra-high resolution and mass accuracy, making it a powerful tool for the unambiguous identification of chemical formulas. mdpi.com For this compound and its derivatives, ESI-FT-ICR-MS/MS can be employed to study their fragmentation patterns in detail. This allows for the structural elucidation of the parent molecule and its reaction products or degradation species. The high resolving power of FT-ICR-MS is particularly advantageous in distinguishing between species with very similar mass-to-charge ratios, a common challenge in the analysis of complex organosilicon mixtures.
A theoretical fragmentation pattern for this compound could involve the cleavage of the Si-O bond, loss of the acetyl group, or rearrangements involving the vinyl group. Tandem MS (MS/MS) experiments would allow for the isolation of a specific ion and its subsequent fragmentation to confirm structural assignments.
Table 1: Potential ESI-FT-ICR-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| [M+H]⁺ | [M-CH₃CO]⁺ | Loss of acetyl group |
| [M+H]⁺ | [M-CH₂=CH]⁺ | Loss of vinyl group |
| [M+H]⁺ | [Si(CH₃)₂C₂H₃]⁺ | Cleavage of the Si-O bond |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are indispensable for the separation and purity assessment of this compound, as well as for the characterization of polymers derived from it.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. researchgate.net Coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound and any impurities. dss.go.th The choice of the GC column is critical for achieving good separation. A non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane-based stationary phase, would be suitable for this analysis.
Table 2: Typical GC Conditions for the Analysis of Vinylsilanes
| Parameter | Value |
|---|---|
| Column | 5% Phenyl Polysilphenylene-siloxane (or similar) |
| Injection Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 50 °C (2 min), ramp to 250 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of less volatile or thermally sensitive derivatives of this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), is a common approach for organosilicon compounds. chromatographyonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Gel Permeation Chromatography (GPC) for Polymer Characterization
When this compound is used as a monomer or co-monomer to produce polymers, Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of the resulting polymer. lcms.czlcms.cz GPC separates molecules based on their hydrodynamic volume in solution. By using a set of columns with different pore sizes, it is possible to obtain a detailed profile of the polymer's molecular weight averages (Mn, Mw, Mz) and its polydispersity index (PDI). ufl.edu
For polysiloxanes, which are often soluble in organic solvents, a GPC system equipped with a refractive index (RI) detector and using solvents like tetrahydrofuran (THF) or toluene (B28343) is commonly employed. mdpi.com
Table 3: GPC System Configuration for Polysiloxane Analysis
| Component | Specification |
|---|---|
| Columns | Set of polystyrene-divinylbenzene (PS-DVB) columns |
| Mobile Phase | Tetrahydrofuran (THF) |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
Microscopic and Imaging Techniques for Material Morphology
Microscopic techniques are essential for visualizing the surface and bulk morphology of materials that incorporate this compound, such as coatings, composites, or modified surfaces.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. researchgate.net For polymers or coatings derived from this compound, SEM can be used to examine surface features, porosity, and the dispersion of any fillers or additives. Energy-dispersive X-ray spectroscopy (EDX) can be coupled with SEM to provide elemental analysis of the surface, confirming the presence and distribution of silicon.
Transmission Electron Microscopy (TEM) offers even higher resolution and is used to study the internal structure of materials. researchgate.net For nanocomposites containing silicon-based components derived from this compound, TEM can visualize the size, shape, and distribution of nanoparticles within a polymer matrix. upenn.edu Sample preparation for TEM typically involves ultra-microtomy to create very thin sections of the material.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful technique for characterizing surfaces at the nanoscale. tuni.fi It can provide three-dimensional topographical images of surfaces modified with this compound, revealing details about the uniformity of the coating and its surface roughness. tuni.fi AFM can be operated in different modes, such as tapping mode, to minimize damage to soft polymer surfaces. Phase imaging in AFM can also provide information about the different material phases present on the surface. beilstein-journals.org
Table 4: Summary of Microscopic Techniques and Their Applications
| Technique | Information Obtained | Typical Application for this compound-based Materials |
|---|---|---|
| SEM | Surface topography, morphology, elemental composition (with EDX) | Imaging of coatings, fracture surfaces, and filler dispersion. |
| TEM | Internal structure, nanoparticle size and distribution | Characterization of nanocomposites and internal morphology of polymers. |
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for atomic-resolution imaging and chemical analysis. In this method, a finely focused electron beam is scanned across a thin specimen, and electrons scattered at high angles are collected by an annular detector. asu.edu The image contrast in HAADF-STEM is highly sensitive to the atomic number (Z) of the elements in the sample, a mechanism often referred to as Z-contrast imaging. myscope.trainingwikipedia.org Regions with heavier atoms scatter more electrons to high angles and thus appear brighter in the image. jeol.com
For derivatives of this compound, such as silicon-based polymers or functionalized materials, HAADF-STEM provides invaluable insights. While the technique is not typically applied to the liquid monomer itself, it is instrumental in characterizing the solid-state materials derived from it. For instance, if a polymer synthesized from this compound were incorporated into a composite material containing heavier elements, HAADF-STEM could be used to visualize the distribution and dispersion of the silicon-rich polymer phase relative to the other components at the nanoscale.
Furthermore, when combined with spectroscopic techniques like Energy-Dispersive X-ray Spectroscopy (EDS), HAADF-STEM allows for elemental mapping at the atomic level. jeol.com This would enable researchers to, for example, confirm the precise location of silicon atoms within a larger nanostructure or to investigate the interface between a silane-derived coating and a substrate. The technique's high spatial resolution, which can be better than 0.05 nm in advanced instruments, is crucial for understanding structure-property relationships in these materials. jeol.com
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. slideshare.net For polymers derived from this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly vital for understanding their behavior at elevated temperatures and their phase transitions.
Thermogravimetric Analysis (TGA) for Decomposition Behavior and Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. impactanalytical.comlibretexts.org This technique is fundamental for determining the thermal stability and decomposition profile of materials. tainstruments.com For polymers derived from this compound, such as vinyl-terminated polydimethylsiloxane (B3030410) (PDMS), TGA reveals the temperatures at which degradation begins and the kinetics of the decomposition process.
Under an inert atmosphere, the thermal degradation of linear silicones like PDMS primarily occurs through a thermo-depolymerization mechanism. This process involves the breaking of Si-O bonds in the siloxane backbone, leading to the formation and volatilization of stable, low-molecular-weight cyclic oligomers, which results in a significant mass loss. researchgate.net TGA can be performed under different atmospheres (e.g., inert nitrogen or oxidative air) to simulate various service conditions and understand different degradation pathways. impactanalytical.com The resulting TGA curve plots percentage weight loss against temperature, providing critical data points such as the onset temperature of decomposition and the temperature of maximum degradation rate.
Research on the degradation kinetics of vinyl-terminated PDMS provides insight into the stability of related polymers. The activation energy (ΔE) for thermal degradation, a key parameter indicating the energy barrier for decomposition, can be calculated from TGA data.
| Polymer System | Activation Energy (ΔE) for Degradation (kJ/mol) | Atmosphere |
|---|---|---|
| Vinyl-Terminated Polydimethylsiloxane (PDMS) | ~160-190 | Inert |
| Poly(diphenyl-dimethyl)siloxane (3.5% diphenyl) | ~150-170 | Inert |
| Poly(diphenyl-dimethyl)siloxane (25% diphenyl) | ~130-150 | Inert |
Data derived from studies on the kinetics of polysiloxane degradation. The incorporation of phenyl groups can influence the activation energy.
Differential Scanning Calorimetry (DSC) for Phase Transitions in Polymeric Systems
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. youtube.com DSC is used to detect and quantify thermal transitions in a material, such as the glass transition (Tg), crystallization (Tc), and melting (Tm). fsu.edu
For polymeric systems derived from this compound, DSC provides a comprehensive thermal profile. When a semi-crystalline polymer like polydimethylsiloxane (PDMS) is analyzed, a typical DSC thermogram from a heat/cool/heat cycle will show these key transitions. fsu.edu
Glass Transition (Tg): An endothermic step change in the heat flow curve, representing the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. youtube.comeag.com
Crystallization (Tc): An exothermic peak observed upon cooling from the melt, corresponding to the heat released as the polymer chains organize into ordered crystalline structures.
Melting (Tm): An endothermic peak observed upon heating, indicating the temperature at which the crystalline domains melt into a disordered, liquid state. eag.com
These transition temperatures are critical as they define the operational range of the polymer and influence its mechanical properties. Factors such as molecular weight, cross-link density, and the presence of fillers or additives can significantly affect these transitions. polymerphysics.netthermalsupport.com
| Thermal Transition | Typical Temperature Range for PDMS (°C) | Type of Transition |
|---|---|---|
| Glass Transition (Tg) | -127 to -123 | Endothermic (Step Change) |
| Crystallization (Tc) | -85 to -60 | Exothermic (Peak) |
| Melting (Tm) | -45 to -35 | Endothermic (Peak) |
These values are representative for standard polydimethylsiloxane and can vary based on specific material characteristics and experimental conditions such as heating/cooling rates. dtic.miluoa.gr
X-ray Based Characterization
X-ray based techniques are indispensable for probing the atomic and electronic structure of materials. Methods like X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) offer complementary information on the long-range order and the local chemical environment, respectively.
X-ray Diffraction (XRD) for Crystallinity and Phase Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to measure its structural properties, including the degree of crystallinity. The technique is based on the principle of Bragg's Law, where constructive interference of X-rays scattered by the ordered atomic planes in a crystalline lattice produces a characteristic diffraction pattern. utah.edu
When applied to polymers derived from this compound, XRD can effectively distinguish between amorphous and crystalline structures. youtube.com
Amorphous Polymers: These materials lack long-range atomic order and therefore produce a diffuse scattering pattern, characterized by one or more broad humps or "halos". utah.edumdpi.com
Semi-Crystalline Polymers: These materials contain both ordered (crystalline) and disordered (amorphous) regions. Their XRD patterns are a superposition of sharp Bragg diffraction peaks (from the crystalline domains) on top of a broad amorphous halo. icdd.com
By analyzing the diffraction pattern, one can determine the percentage of crystallinity by calculating the relative areas of the crystalline peaks and the amorphous halo. utah.edu This information is crucial as the degree of crystallinity directly impacts the polymer's mechanical properties, such as stiffness, hardness, and tensile strength, as well as its optical and thermal characteristics.
X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. nih.gov The method involves tuning the energy of an X-ray beam through an absorption edge of an element (e.g., the Si K-edge) and measuring the resulting absorption coefficient. The region near the edge, known as X-ray Absorption Near-Edge Structure (XANES), is particularly sensitive to the oxidation state and coordination environment of the absorbing atom. scispace.comlibretexts.org
For this compound and its derivatives, Si K-edge XANES can be used to probe the local environment of the silicon atoms. The exact energy position of the absorption edge and the features of the XANES spectrum are fingerprints of the silicon atom's chemical state. wisc.edu For example, changes in the coordination of the silicon atom, such as those occurring during the hydrolysis of the acetoxy group or the polymerization of the vinyl group, would lead to discernible shifts in the absorption edge and modifications of the spectral features. This allows researchers to track chemical transformations at the atomic level. Studies on various silicon compounds have shown that the Si K-edge energy shifts to higher values as the electronegativity of its neighbors increases. aps.org
| Silicon Compound | Chemical Environment of Si | Approximate Si K-edge Wavelength (x.u.) |
|---|---|---|
| Silicon Metal (Si) | Si surrounded by Si | 6718 |
| Carborundum (SiC) | Si surrounded by C | 6718 |
| Mono ethyl siloxane | Si surrounded by O and C | 6706 |
| Quartz (SiO₂) | Si surrounded by O | 6700 |
Data from early measurements of the Si K-absorption edge, illustrating the sensitivity of the edge position to the local chemical environment. 1000 x.u. (X-ray units) is approximately 1 Å. aps.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to determine elemental composition, empirical formula, chemical state, and electronic state of elements within the top 1 to 10 nanometers of a material's surface. pnnl.govcarleton.edu In the context of this compound and its derivatives, XPS provides critical insights into the molecular orientation, covalent bonding with substrates, and the extent of hydrolysis and condensation reactions that are fundamental to their function as coupling agents or surface modifiers. researchgate.netmdpi.com By analyzing the kinetic energies of photoelectrons emitted from the sample when irradiated with a focused X-ray beam, one can determine the binding energies of core-level electrons, which are unique to each element and its chemical environment. eag.com
For a thin film of this compound on a substrate, XPS analysis can confirm the successful deposition of the silane (B1218182) and elucidate the chemical transformations it undergoes. High-resolution spectra of the core levels of silicon (Si 2p), oxygen (O 1s), and carbon (C 1s) are acquired to identify the specific chemical bonds present on the surface.
Silicon (Si 2p) Spectrum Analysis
The Si 2p core-level spectrum is fundamental for analyzing the bonding state of the central silicon atom. For an organosilane like this compound, the Si 2p peak is typically observed at a binding energy of approximately 102 eV, which is characteristic of silicon in an organic or silicate environment. thermofisher.comwiley.com Deconvolution of this high-resolution spectrum can distinguish between several key chemical states:
Si-C Bonds: The covalent bonds between the silicon atom and the two methyl groups, as well as the vinyl group, contribute to the main Si 2p peak.
Si-O-C Bonds: The bond to the acetoxy group represents a distinct chemical environment.
Si-OH (Silanol) Groups: Hydrolysis of the acetoxy group upon exposure to moisture results in the formation of silanol (B1196071) groups. This transformation can be tracked by the appearance of a component in the Si 2p spectrum at a slightly different binding energy.
Si-O-Si (Siloxane) Bonds: Subsequent condensation between silanol groups leads to the formation of a cross-linked polysiloxane network. The formation of these siloxane bridges is indicated by a shift to a higher binding energy within the Si 2p envelope, often around 103.5 eV, similar to SiO2. thermofisher.com
Oxygen (O 1s) Spectrum Analysis
The O 1s spectrum provides complementary information on the hydrolysis and condensation state of the silane layer. In the unreacted this compound molecule, there are two distinct oxygen environments: the carbonyl oxygen (C=O) and the ester-type oxygen (Si-O -C). These two states are resolvable in the high-resolution O 1s spectrum. Following surface reactions, new oxygen states emerge:
C=O: The carbonyl oxygen from the acetoxy group, typically found at a higher binding energy.
Si-O-C: The oxygen atom bridging the silicon and the acetyl group.
Si-OH: The oxygen in silanol groups formed during hydrolysis.
Si-O-Si: The oxygen in siloxane bridges formed during condensation. researchgate.net
Substrate Oxides: If the silane is deposited on an oxidized substrate (e.g., silicon wafer, aluminum), a peak corresponding to the substrate's metal oxide will also be present.
Carbon (C 1s) Spectrum Analysis
The C 1s spectrum is used to confirm the presence and integrity of the organic functional groups of the molecule. For this compound, the C 1s envelope can be deconvoluted into several components:
C-Si: Carbon atoms in the methyl groups directly bonded to silicon.
C-H/C-C: Carbon atoms in the vinyl group and the methyl part of the acetoxy group. These typically appear around 284.8-285.0 eV.
C=C: The unsaturated carbons of the vinyl group.
O-C=O: The carbonyl carbon of the acetoxy group, which is shifted to a significantly higher binding energy (typically >288 eV) due to its bonding with two electronegative oxygen atoms.
The relative atomic concentrations of silicon, oxygen, and carbon derived from the survey scans, combined with the chemical state information from high-resolution scans, allow for a comprehensive characterization of the surface chemistry of this compound films.
Table 1: Representative Binding Energies of Chemical States for this compound Analysis by XPS.
This table summarizes the typical binding energy ranges for the various chemical species that can be identified when analyzing this compound and its reaction products on a surface. Values are referenced to the adventitious C 1s peak at 284.8 eV.
| Core Level | Chemical State | Expected Binding Energy (eV) | Notes |
| Si 2p | Si-C / Si-H | ~101.5 - 102.2 | Represents the organosilicon backbone. thermofisher.comwiley.com |
| Si-O-C / Si-OH | ~102.0 - 102.8 | Indicates unreacted silane or hydrolyzed silanol groups. | |
| Si-O-Si (Siloxane) | ~103.0 - 103.8 | Corresponds to condensed polysiloxane networks. thermofisher.comresearchgate.net | |
| O 1s | Si-O-Si | ~532.5 - 533.5 | Oxygen in the cross-linked siloxane network. researchgate.net |
| Si-OH / Si-O-C | ~531.8 - 532.8 | Oxygen in silanol or the original ester linkage. researchgate.net | |
| C=O | ~531.5 - 532.0 | Carbonyl oxygen in the acetoxy group. | |
| C 1s | C-Si / C-H / C-C | ~284.5 - 285.0 | Aliphatic and silicon-bound carbons. |
| C=C | ~284.0 - 284.6 | Vinyl group carbons. | |
| C-O | ~286.0 - 286.8 | Carbon in the ester linkage. | |
| O-C=O | ~288.5 - 289.5 | Carbonyl carbon from the acetoxy group. |
Future Directions and Emerging Research Frontiers
Advancements in Catalytic Systems for Acetoxydimethylvinylsilane Chemistry
The reactivity of the vinyl group in this compound is central to its utility, particularly in hydrosilylation reactions. This process, which involves the addition of a silicon-hydride bond across the carbon-carbon double bond, is a cornerstone of silicone chemistry. sigmaaldrich.commdpi.comx-mol.com Traditional platinum-based catalysts, such as Speier's and Karstedt's catalysts, have long been the industry standard for hydrosilylation due to their high efficiency. sigmaaldrich.comresearchgate.net However, the high cost and limited availability of platinum have spurred research into alternative catalytic systems. mdpi.com
Recent advancements have focused on developing catalysts based on more abundant and less expensive metals. mdpi.com Furthermore, there is a growing interest in heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective chemical processes. The development of highly selective catalysts is another key area of research, aiming to control the regioselectivity and stereoselectivity of hydrosilylation reactions involving this compound to produce well-defined polymer architectures. sigmaaldrich.comnih.gov
Development of Novel this compound Derivatives with Tailored Reactivity
The chemical versatility of this compound allows for the synthesis of a wide array of derivatives with tailored properties. mpg.deresearchgate.net By modifying the acetoxy and vinyl functional groups, researchers can fine-tune the reactivity and functionality of the resulting organosilane monomers. For instance, the substitution of the acetoxy group with other functional moieties can alter the hydrolytic stability and condensation behavior of the silane (B1218182), influencing the properties of the final silicone material.
The vinyl group serves as a handle for various organic transformations, enabling the introduction of a diverse range of functional groups. These modifications can impart specific characteristics to the resulting polymers, such as improved thermal stability, enhanced solubility in different solvents, or the ability to participate in specific chemical interactions. The synthesis of these novel derivatives is a key strategy for expanding the application scope of this compound-based materials. researcher.life
Sustainable Synthesis and Processing Strategies for Organosilicon Materials
The principles of green chemistry are increasingly being applied to the synthesis and processing of organosilicon materials. ladewig.co This includes the use of environmentally benign solvents, the development of catalyst systems that minimize waste, and the design of energy-efficient reaction pathways. researchgate.netrsc.orgmdpi.comresearchgate.net For this compound, this translates to exploring alternative, greener routes for its synthesis and polymerization.
One area of focus is the development of solvent-free or aqueous-based polymerization processes to reduce the reliance on volatile organic compounds (VOCs). ladewig.co Additionally, research is underway to utilize renewable resources as starting materials for the synthesis of organosilicon monomers, including derivatives of this compound. The adoption of these sustainable practices is crucial for minimizing the environmental footprint of organosilicon material production.
Integration of Artificial Intelligence and Machine Learning in Materials Design and Discovery
The convergence of materials science with artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of materials discovery. researchgate.netijisae.orgintellegens.comnih.govosti.gov These computational tools can accelerate the design of new organosilicon polymers with desired properties by screening vast chemical spaces and predicting structure-property relationships. researchgate.netijisae.org In the context of this compound, AI and ML algorithms can be employed to:
Predict the properties of polymers derived from different this compound derivatives.
Optimize reaction conditions for the synthesis and polymerization of these monomers.
Identify novel molecular structures with enhanced performance characteristics for specific applications.
By leveraging the power of AI and ML, researchers can significantly reduce the time and experimental effort required to develop new and improved organosilicon materials. researchgate.netijisae.orgnih.gov
| Research Area | Key Focus | Potential Impact |
| Catalytic Systems | Development of non-platinum-based and heterogeneous catalysts. | Cost reduction, improved sustainability, and enhanced reaction control. |
| Novel Derivatives | Synthesis of this compound derivatives with tailored functionalities. | Expansion of material properties and application scope. |
| Sustainable Synthesis | Implementation of green chemistry principles in synthesis and processing. | Reduced environmental impact of organosilicon production. |
| AI and Machine Learning | Utilization of computational tools for accelerated materials design. | Faster discovery and optimization of new organosilicon polymers. |
| Biomedical Applications | Development of biocompatible and bioactive silicone materials. | Advanced medical devices, implants, and drug delivery systems. |
| Smart Materials | Creation of stimuli-responsive materials from this compound. | Innovative sensors, actuators, and self-healing materials. |
Exploration of Biomedical and Nanoscience Applications for this compound-Derived Materials
The unique properties of silicones, such as their biocompatibility, flexibility, and gas permeability, make them highly suitable for biomedical applications. researchgate.netnih.govgelest.com this compound can serve as a valuable building block for the synthesis of advanced biomedical silicones. nih.gov Research in this area is focused on developing materials for:
Medical Devices and Implants: Creating more biocompatible and durable silicone materials for long-term implantation. nih.govgelest.com
Drug Delivery: Designing silicone-based systems for the controlled and targeted release of therapeutic agents. figshare.com
Tissue Engineering: Fabricating scaffolds that can support cell growth and tissue regeneration. nih.gov
In the realm of nanoscience, this compound and its derivatives can be used for the surface modification of nanoparticles. unina.itfrontiersin.orgmdpi.comresearchgate.netnih.gov This functionalization can improve the dispersibility of nanoparticles in polymer matrices, enhance their biocompatibility, and introduce specific functionalities for applications in diagnostics and therapeutics. unina.itfrontiersin.org
Opportunities in Smart Materials and Responsive Systems Research
Smart materials, which can respond to external stimuli such as light, temperature, or pH, represent a rapidly growing area of materials science. nih.govazom.comdigitellinc.comnih.gov this compound can be incorporated into the design of stimuli-responsive organosilicon materials. The vinyl group provides a reactive site for the attachment of stimuli-responsive moieties, while the siloxane backbone offers a flexible and stable matrix.
Potential applications for such smart materials include:
Sensors: Materials that change their optical or electrical properties in response to specific analytes.
Actuators: Materials that can undergo a change in shape or size upon stimulation.
Self-Healing Materials: Polymers that can repair themselves after damage.
The development of this compound-based smart materials opens up exciting possibilities for the creation of advanced and functional systems with a wide range of applications.
Q & A
Q. What advanced statistical tools analyze structure-property relationships in this compound-based composites?
- Methodological Answer : Apply multivariate regression or PCA to datasets (e.g., thermal stability, mechanical strength). Use software like R or Python’s SciKit-Learn. Validate models with leave-one-out cross-validation. Highlight outliers for further mechanistic studies .
Data Management and Ethics
Q. How to ensure data integrity when sharing this compound research across institutions?
Q. What protocols mitigate bias in interpreting this compound’s environmental impact?
- Methodological Answer : Blind data analysis: separate teams handle sample preparation and data interpretation. Use third-party auditors for lifecycle assessments (LCA). Disclose funding sources and conflicts of interest in publications .
Tables for Reference
Table 1 : Key Spectral Peaks for this compound
| Technique | Diagnostic Signal | Reference Range |
|---|---|---|
| <sup>1</sup>H NMR | Vinyl protons (δ 5.8–6.2 ppm) | |
| FTIR | Si-O-C(O)R (1730–1710 cm⁻¹) |
Table 2 : Common Contaminants in Synthesis
| Contaminant | Detection Method | Mitigation Strategy |
|---|---|---|
| Siloxane dimers | GC-MS (retention time: 8.2 min) | Redistill under reduced pressure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
